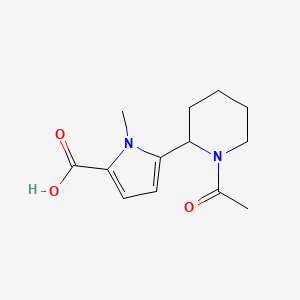

5-(1-acetylpiperidin-2-yl)-1-methyl-1H-pyrrole-2-carboxylic acid

Description

Properties

IUPAC Name |

5-(1-acetylpiperidin-2-yl)-1-methylpyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-9(16)15-8-4-3-5-11(15)10-6-7-12(13(17)18)14(10)2/h6-7,11H,3-5,8H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTPCNERPCUODGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCCC1C2=CC=C(N2C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1788685-73-3 | |

| Record name | 5-(1-acetylpiperidin-2-yl)-1-methyl-1H-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Construction of the Pyrrole Core

The pyrrole ring, being a fundamental heterocycle, can be synthesized via classical methods such as the Paal-Knorr reaction , Hantzsch pyrrole synthesis , or Knorr synthesis . For this compound, a modified Paal-Knorr approach is often employed:

- Starting materials: α-aminoketones or α,β-unsaturated carbonyl compounds.

- Reaction conditions: Acidic or basic catalysis, typically with ammonium acetate or similar reagents, under reflux conditions.

Introduction of the Methyl Group at the 1-Position

The methylation at the nitrogen atom of the pyrrole ring can be achieved via N-methylation using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate or sodium hydride, under controlled temperature conditions.

Incorporation of the 1-Acetylpiperidin-2-yl Group

The piperidine moiety with an acetyl substituent at the 2-position can be introduced through nucleophilic substitution or coupling reactions :

- Method: Reacting a suitably functionalized pyrrole derivative with an acylated piperidine derivative, such as acetylpiperidine halides or acyl chlorides , under basic or neutral conditions.

- Alternative: A multi-step sequence involving the synthesis of 2-acetylpiperidine followed by C–N coupling or nucleophilic addition to the pyrrole core.

Formation of the Carboxylic Acid Functionality at the 2-Position

The carboxylic acid group can be introduced via oxidation of a methyl or aldehyde precursor:

- Method: Oxidation of a methyl group attached to the pyrrole ring using strong oxidants such as potassium permanganate or chromium trioxide .

- Alternatively, direct carboxylation of a suitable intermediate under high-pressure CO₂ conditions in the presence of a base or catalyst.

Reaction Conditions and Optimization

| Step | Reagents | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Pyrrole synthesis | Ammonium acetate, ketones | Ethanol or acetic acid | Reflux (~80°C) | Classic Paal-Knorr conditions |

| N-methylation | Methyl iodide or dimethyl sulfate | Acetone or DMF | 0–25°C | Requires base (K₂CO₃ or NaH) |

| Piperidine attachment | Acetylpiperidine halide or acyl chloride | Dichloromethane or THF | Room temperature | Use of base to facilitate nucleophilic substitution |

| Oxidation to carboxylic acid | KMnO₄ or CrO₃ | Water or acetone | Reflux | Controlled to prevent over-oxidation |

Data Tables Summarizing Synthetic Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Classical Pyrrole Synthesis | α-Aminoketone | Ammonium acetate | Reflux in ethanol | 70–85% | Widely used, reliable |

| N-Methylation | Pyrrole derivative | Methyl iodide, K₂CO₃ | Room temp | 80–90% | Efficient for N-methylation |

| Piperidine Functionalization | Acylpiperidine halide | Base, DCM | Room temp | 60–75% | Requires purification |

| Oxidation to Carboxylic Acid | Methylated pyrrole | KMnO₄ | Reflux | 65–80% | Needs careful control |

Research Findings and Literature Insights

Recent studies emphasize the importance of regioselectivity and functional group compatibility in synthesizing complex heterocycles like the target compound. For example, Kaur et al. (2017) highlight that multi-step synthetic approaches involving cyclization, methylation, and oxidation are effective for constructing pyrrole derivatives with specific substitutions.

Furthermore, the synthesis of related pyrrole compounds often employs green chemistry principles , such as solvent-free conditions or microwave-assisted reactions, to improve yields and reduce environmental impact.

Notes on Practical Considerations

- Purity Control: Purification steps such as recrystallization or chromatography are crucial to obtain high-purity intermediates.

- Reaction Monitoring: Use of TLC, NMR, and IR spectroscopy to monitor reaction progress.

- Safety Precautions: Handling of methylating agents and strong oxidants requires appropriate safety measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the carboxylic acid group to an alcohol can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The acetyl group on the piperidine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

Oxidation: Formation of ketones or carboxylic acids depending on the extent of oxidation.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, 5-(1-acetylpiperidin-2-yl)-1-methyl-1H-pyrrole-2-carboxylic acid serves as a precursor for the synthesis of more complex molecules

Biology and Medicine

This compound is of interest in medicinal chemistry for its potential pharmacological properties. It can be used as a scaffold for the development of new drugs targeting neurological disorders, given the biological activity associated with piperidine and pyrrole derivatives.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a valuable intermediate in the production of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism by which 5-(1-acetylpiperidin-2-yl)-1-methyl-1H-pyrrole-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperidine ring is known to interact with neurotransmitter receptors, potentially influencing neurological pathways.

Comparison with Similar Compounds

Substituent Variations on the Pyrrole Core

Aryl-Substituted Derivatives

- Fluorine enhances lipophilicity and metabolic stability, making this compound suitable for hydrophobic target interactions .

- 5-(4-Chlorophenyl)-1-methyl-1H-pyrrole-2-carboxylic Acid (CAS 1017414-83-3): Chlorine introduces steric bulk and polarizability, which may improve binding affinity but raise toxicity risks .

Heterocyclic and Functionalized Derivatives

- The sulfonyl group’s electron-withdrawing nature contrasts with the acetylpiperidin’s moderate polarity .

- 5-Acetyl-1H-pyrrole-2-carboxylic Acid (CAS 635313-65-4): Lacks the piperidine ring, reducing molecular weight (240.13 g/mol vs. ~317.35 g/mol for the target compound). Direct acetylation may lower solubility in aqueous media .

Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Key Substituent | LogP* (Predicted) | Solubility (mg/mL) |

|---|---|---|---|---|

| Target Compound | ~317.35 | Acetylpiperidin | 1.8–2.2 | ~0.5–1.0 (DMSO) |

| 5-(2-Fluorophenyl) derivative | ~235.22 | Fluorophenyl | 2.5–3.0 | ~0.2–0.5 (DMSO) |

| 5-(Trifluoromethylphenyl) derivative | 269.22 | Trifluoromethylphenyl | 3.0–3.5 | <0.1 (DMSO) |

| 5-(4-Chlorophenyl) derivative | ~251.68 | Chlorophenyl | 2.8–3.3 | ~0.3–0.6 (DMSO) |

| 5-Acetyl derivative | 240.13 | Acetyl | 1.0–1.5 | ~1.0–2.0 (DMSO) |

*LogP values estimated using fragment-based methods.

Biological Activity

5-(1-acetylpiperidin-2-yl)-1-methyl-1H-pyrrole-2-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C13H18N2O3

- CAS Number : 930-88-1

- Molecular Weight : 246.29 g/mol

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound, particularly in the context of anti-tuberculosis (anti-TB) properties and as a potential inhibitor of oxidative stress pathways.

Anti-Tuberculosis Activity

A significant study focused on pyrrole-2-carboxamides, including derivatives structurally related to this compound, demonstrated promising anti-TB activity. The structure–activity relationship (SAR) studies indicated that modifications to the pyrrole ring and carboxamide moiety can enhance potency against Mycobacterium tuberculosis:

- Minimum Inhibitory Concentration (MIC) : Compounds showed MIC values < 0.016 μg/mL against drug-resistant strains.

- Mechanism of Action : The compounds were identified as inhibitors of the MmpL3 protein, crucial for mycolic acid biosynthesis in M. tuberculosis .

Oxidative Stress Inhibition

The compound has also been investigated for its role in modulating oxidative stress through the Keap1-Nrf2 pathway:

- Inhibition of Keap1-Nrf2 Interaction : This pathway is vital for cellular defense against oxidative damage. Inhibitors derived from pyrrole structures have shown potential in protecting cells from oxidative stress-related injuries .

Study 1: Anti-TB Efficacy

A detailed investigation involved testing various pyrrole derivatives against M. tuberculosis H37Rv. The study revealed that specific substitutions on the pyrrole scaffold significantly increased activity:

| Compound | Substitution | MIC (μg/mL) | Notes |

|---|---|---|---|

| Compound 5 | Adamantyl group | <0.016 | Comparable to first-line drugs |

| Compound 12 | Methyl substitution | 3.7 | Reduced activity by 50-fold |

Study 2: Oxidative Stress Modulation

In vitro assays demonstrated that compounds similar to this compound could effectively dissociate from Keap1, enhancing Nrf2 activation and promoting antioxidant responses:

| Compound | Kd (nM) | Effect on Nrf2 Activation |

|---|---|---|

| Compound 19 | 5090 | Significant increase in Nrf2 target gene expression |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.